molecular formula C6H6F8O2 B1295189 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol CAS No. 355-74-8

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Cat. No.: B1295189
CAS No.: 355-74-8
M. Wt: 262.1 g/mol
InChI Key: NHEKBXPLFJSSBZ-UHFFFAOYSA-N
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Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, also known as 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol, is primarily used as a pharmaceutical intermediate

Mode of Action

It’s known that the compound can be used to introduce fluoralkyl groups into organic molecules , which can significantly alter the properties of these molecules and influence their interactions with their targets.

Pharmacokinetics

It’s known that the compound is soluble in water , which can influence its absorption and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It’s also incompatible with oxidizing agents , which can potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol plays a role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These interactions often involve the hydroxyl groups of this compound, which can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the fluorinated nature of the compound can affect the hydrophobic interactions with proteins, potentially altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins by altering their phosphorylation status. This can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. The hydroxyl groups of the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the fluorinated segments of the molecule can engage in hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and function. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure. Understanding the dosage effects is crucial for assessing the safety and efficacy of this compound in biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases. These enzymes facilitate the oxidation of the hydroxyl groups, leading to the formation of metabolites that can be further processed by the body. The compound’s fluorinated nature can also affect the metabolic flux and levels of metabolites, potentially influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s biochemical properties and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol typically involves the fluorination of hexanediol precursors. One common method includes the reaction of hexanediol with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product . The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol

Comparison: Compared to these similar compounds, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is unique due to its specific chain length and the number of fluorine atoms. This combination provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wider range of applications. Additionally, its thermal stability and resistance to solvents are superior to those of shorter-chain fluorinated diols .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8O2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h15-16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEKBXPLFJSSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188999
Record name 1H,1H,6H,6H-Perfluoro-1,6-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-74-8
Record name 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H,6H,6H-Perfluoro-1,6-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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